

Introduction: The Imperative of Thermal Stability in Advanced Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Solvent Red 135*

Cat. No.: *B008356*

[Get Quote](#)

Solvent Red 135 (C.I. 564120) is a high-performance perinone-based solvent dye prized for its vibrant, yellowish-red hue and, most critically, its exceptional thermal stability.^{[1][2]} Chemically identified as 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one, its robust molecular structure allows it to withstand the rigors of high-temperature processing environments.^[3] This characteristic makes it an indispensable colorant in the plastics and polymer industries, where processes such as injection molding, extrusion, and fiber spinning for materials like polystyrene (PS), polyethylene terephthalate (PET), polycarbonate (PC), and acrylonitrile butadiene styrene (ABS) are commonplace.^{[4][5][6]}

The performance and longevity of a final product are directly linked to the stability of its constituent components. For a colorant, thermal degradation can lead to unacceptable color shifts, loss of tinting strength, and compromised mechanical properties of the host polymer.^[7] This guide, intended for researchers, scientists, and development professionals, provides a comprehensive overview of the thermal properties of **Solvent Red 135**, outlines the mechanisms of its degradation, and details the authoritative analytical workflows required to validate its stability.

Section 1: Core Thermal Properties of Solvent Red 135

The dye's utility in high-temperature applications is underpinned by its high melting point and excellent heat resistance.^[1] These properties ensure that the color remains stable and does not decompose or alter during manufacturing cycles that involve significant thermal stress.^[4] It

is important to recognize that "heat resistance" is often application-specific and is defined as the temperature at which the dye shows no significant color change within a particular polymer matrix over a defined period.

Data Presentation: Key Thermal Characteristics

The following table summarizes the principal thermal properties of **Solvent Red 135**, compiled from technical literature and supplier data.

Thermal Property	Value	Notes	Source(s)
Molecular Formula	<chem>C18H6Cl4N2O</chem>	[3]	
Molecular Weight	408.07 g/mol	[3][8]	
Melting Point	318 °C	May vary slightly based on purity.	[2][5]
Heat Resistance (General)	300 - 320 °C	Represents general stability in various polymers.	[1][5]
Heat Resistance in PS	~300 °C	Specific performance in Polystyrene.	[2][5]
Heat Resistance in PET	~290 °C	Specific performance in Polyethylene Terephthalate.	[9]
Heat Resistance in PC	~350 °C	Specific performance in Polycarbonate.	[9]
Light Fastness (in PS)	Grade 8	On the Blue Wool Scale, where 8 is superior.	[2][4][5]

Section 2: Mechanisms of Thermal Degradation

While **Solvent Red 135** is exceptionally stable, like all organic compounds, it will undergo decomposition when subjected to temperatures exceeding its thermal limit. The degradation

process involves the breaking of covalent bonds, leading to the formation of smaller, often volatile, molecules. Given its chemical structure, the degradation is likely a complex process initiated at the most thermally labile points of the molecule.

While specific, detailed degradation pathways are not extensively published in public literature, a mechanistic understanding can be inferred from its structure:

- **Initial Degradation:** The perinone core is highly conjugated and stable. Degradation is less likely to start there and may initiate at the imide functional group or through the cleavage of the carbon-chlorine bonds, although C-Cl bonds on an aromatic system are quite strong.
- **Advanced Decomposition:** At higher temperatures, fragmentation of the aromatic and heterocyclic ring systems will occur.
- **Degradation Products:** In an inert atmosphere, this fragmentation would lead to a complex mixture of smaller chlorinated and nitrogen-containing aromatic compounds. In the presence of oxygen (thermo-oxidative degradation), the decomposition products would include oxides of carbon (CO, CO₂), nitrogen oxides (NO_x), and hydrogen chloride (HCl) or other chlorinated species.^[10] The formation of these irritating and potentially toxic gases is a key consideration for processing safety.^[10]

The presence of impurities, such as hexachlorobenzene (a potential synthetic raw material byproduct), can also influence the overall thermal behavior and degradation profile of the technical-grade dye.^[11]

Section 3: Experimental Assessment of Thermal Stability

A robust and multi-faceted analytical approach is required to fully characterize the thermal stability of **Solvent Red 135**. The following protocols represent a self-validating system for generating reliable and comprehensive data.

Thermogravimetric Analysis (TGA)

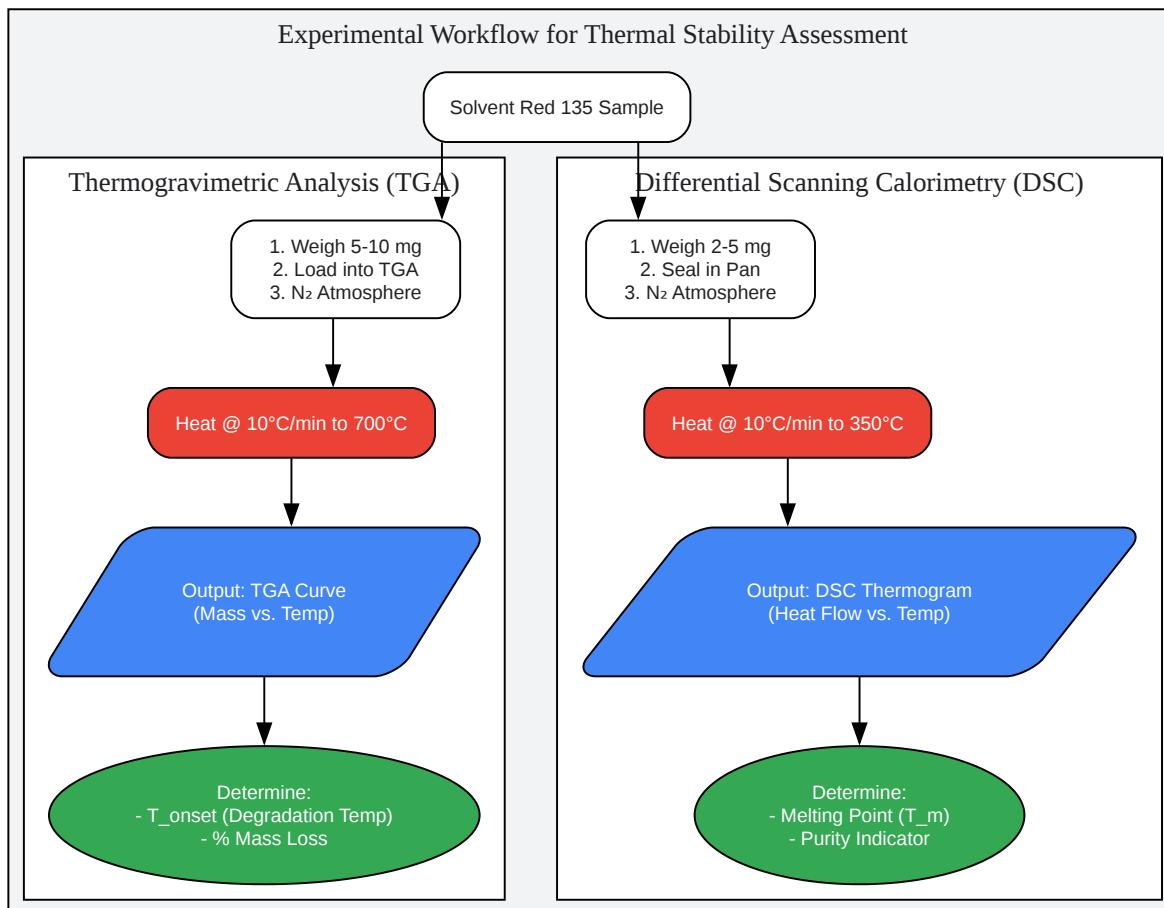
Objective: To determine the thermal degradation profile of **Solvent Red 135** by measuring its change in mass as a function of temperature in a controlled atmosphere.^{[1][12]} This is the primary technique for establishing the onset temperature of decomposition.

Experimental Protocol:

- Instrument Preparation: Ensure the thermogravimetric analyzer is calibrated for mass and temperature according to the manufacturer's specifications.
- Sample Preparation: Accurately weigh 5-10 mg of dry **Solvent Red 135** powder into a tared TGA sample pan (typically alumina or platinum).
- Atmosphere Control: Place the sample in the TGA furnace. Purge the system with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
 - Causality: Using an inert atmosphere isolates thermal degradation from thermo-oxidative degradation, providing a clear measure of the molecule's intrinsic stability. For studying stability in air, a similar experiment would be run using a dry air purge.
- Thermal Program: Apply a linear heating ramp, most commonly 10 °C/min or 20 °C/min, from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 700 °C or higher).^[1]
 - Causality: A controlled heating rate ensures thermal equilibrium and produces reproducible data. A 10 °C/min rate provides a good balance between analytical speed and resolution of thermal events.
- Data Acquisition: Continuously record the sample mass as a function of temperature.
- Data Analysis: Plot the sample mass (%) versus temperature. The resulting TGA curve is analyzed to determine key parameters:
 - T_onset: The onset temperature of decomposition, often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss. This value is a primary indicator of thermal stability.
 - T_peak: The temperature of the maximum rate of mass loss, determined from the peak of the first derivative of the TGA curve (DTG curve).
 - Mass Loss %: The percentage of mass lost in each distinct degradation step.

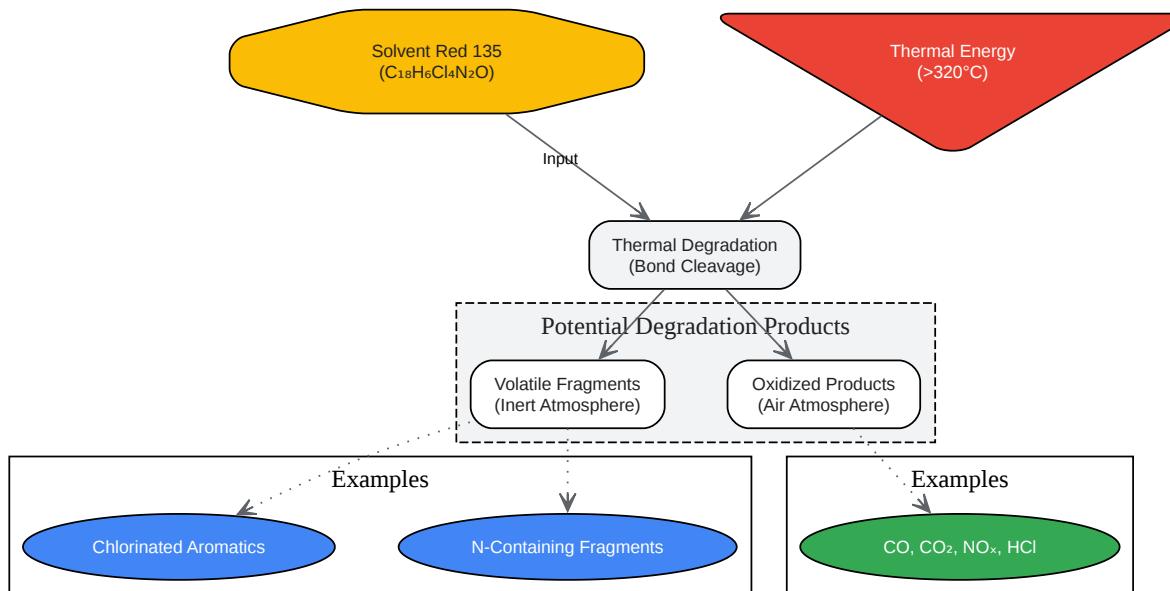
- Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)


Objective: To identify and characterize thermal transitions, such as melting, which are indicative of the material's physical stability and purity.[12][13]

Experimental Protocol:

- Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
- Sample Preparation: Accurately weigh 2-5 mg of **Solvent Red 135** into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
 - Causality: A hermetically sealed pan prevents any mass loss due to sublimation or early decomposition, ensuring that the measured heat flow corresponds only to thermal transitions.
- Atmosphere Control: Place the sample and reference pans into the DSC cell. Maintain a constant inert gas purge (e.g., nitrogen at 20-50 mL/min) to ensure a stable thermal environment.
- Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., from ambient to 350 °C).[1]
- Data Acquisition: Measure and record the differential heat flow between the sample and reference pans as a function of temperature.
- Data Analysis: Plot heat flow versus temperature. The resulting DSC thermogram will show:
 - Melting Point (T_m): A sharp endothermic peak (a trough indicating heat absorption) corresponds to the melting of the crystalline solid. The peak temperature is taken as the melting point. A sharp, well-defined peak is indicative of high purity.


Mandatory Visualization

The following diagrams illustrate the logical workflow for characterizing the thermal stability of **Solvent Red 135** and a conceptual representation of its degradation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermal analysis of **Solvent Red 135**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of **Solvent Red 135** thermal degradation.

Conclusion

Solvent Red 135 demonstrates exceptional thermal stability, a property that is fundamental to its widespread use in demanding polymer and materials applications.[4][14] Its high melting point and resistance to thermal decomposition up to approximately 300-320 °C allow for the production of color-stable articles under aggressive processing conditions.[1][5] A thorough characterization of this stability is not merely an academic exercise; it is a critical component of quality control, material specification, and the development of next-generation polymers. The analytical workflow presented here, centered on the core techniques of Thermogravimetric Analysis and Differential Scanning Calorimetry, provides a robust framework for researchers to validate material performance, ensure processing safety, and drive innovation.

References

- The Technical Advantages of **Solvent Red 135**: Heat Resistance and Light Fastness. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- **Solvent Red 135**. (n.d.). Jinan Ogilvy Chemical Co., Ltd.
- **Solvent Red 135** | 20749-68-2. (n.d.). ChemicalBook.
- An In-depth Technical Guide to the Thermal Stability and Degradation of **Solvent Red 135**. (n.d.). Benchchem.
- Solvent dye red 135(EG), CAS 20749-68-2 mfg. (n.d.). Baoxu Chemical.
- **Solvent Red 135**. (n.d.). Xcolor Pigment.
- ABSOPLAST **SOLVENT RED 135**. (2018). Abstract Chemical - SpecialChem.
- CAS 20749-68-2: **Solvent Red 135**. (n.d.). CymitQuimica.
- C.I. **Solvent Red 135**. (n.d.). PubChem - NIH.
- MSDS **SOLVENT RED 135**. (n.d.). Baoxu Chemical.
- **Solvent Red 135** | High-Purity Solvent Dye. (n.d.). Benchchem.
- Application Notes and Protocols for Incorporating **Solvent Red 135** into PET and PS for Material Studies. (n.d.). Benchchem.
- Polymer Degradation Analysis. (2025). Prism | Sustainability Directory.
- **Solvent Red 135**. (n.d.). ChemBK.
- **Solvent Red 135**|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG. (n.d.). Dyeschem.
- Influence of colorants on the degradation and stabilization of polymers. (2014). ResearchGate.
- Solvent analysis by TGA. (n.d.). Mettler Toledo.
- Thermogravimetric Analyzer: TGA Thermostep. (n.d.). ELTRA.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2013). PMC - PubMed Central.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2012). NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent red 135|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 3. Solvent Red 135 | 20749-68-2 [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. Solvent Red 135 [jnogilvychem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. researchgate.net [researchgate.net]
- 8. C.I. Solvent Red 135 | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. additivesforpolymer.com [additivesforpolymer.com]
- 11. chembk.com [chembk.com]
- 12. prism.sustainability-directory.com [prism.sustainability-directory.com]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Introduction: The Imperative of Thermal Stability in Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008356#thermal-stability-and-degradation-of-solvent-red-135>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com